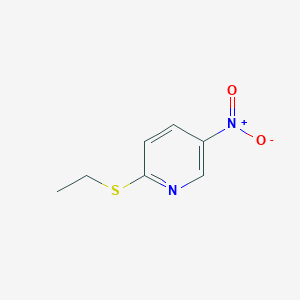
2-(Ethylthio)-5-nitropyridine
Cat. No. B172062
Key on ui cas rn:
107756-05-8
M. Wt: 184.22 g/mol
InChI Key: MOPUTNNENYPAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04778796
Procedure details


2-Ethylthio-5-nitropyridine (5.0 g) is prepared in substantially the same manner as in the first paragraph of Reference Example 4, using 5.0 g of 2-chloro-5-nitropyridine, 2.0 g of ethyl mercaptan, 1.4 g of sodium hydride (about 60%, in oil), and 20 ml of dry tetrahydrofuran.




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]([SH:13])[CH3:12].[H-].[Na+]>O1CCCC1>[CH2:11]([S:13][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1)[CH3:12] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)S
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)SC1=NC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
